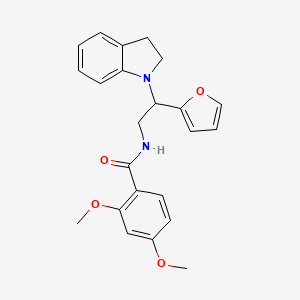

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4-dimethoxybenzamide

CAS No.: 898432-65-0

Cat. No.: VC5035202

Molecular Formula: C23H24N2O4

Molecular Weight: 392.455

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898432-65-0 |

|---|---|

| Molecular Formula | C23H24N2O4 |

| Molecular Weight | 392.455 |

| IUPAC Name | N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-2,4-dimethoxybenzamide |

| Standard InChI | InChI=1S/C23H24N2O4/c1-27-17-9-10-18(22(14-17)28-2)23(26)24-15-20(21-8-5-13-29-21)25-12-11-16-6-3-4-7-19(16)25/h3-10,13-14,20H,11-12,15H2,1-2H3,(H,24,26) |

| Standard InChI Key | ALKNGKXNZJFMQU-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43)OC |

Introduction

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4-dimethoxybenzamide is a synthetic organic compound characterized by its complex structure, which incorporates multiple functional groups. These include:

-

A furan ring, known for its aromatic and electron-rich properties.

-

An indoline moiety, a bicyclic structure that contributes to the compound's rigidity and potential biological activity.

-

A benzamide group substituted with two methoxy groups at the 2nd and 4th positions, enhancing lipophilicity and electronic effects.

This compound is of interest in medicinal chemistry due to its potential biological activity, which can be influenced by its structural features.

Synthesis of the Compound

The synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4-dimethoxybenzamide typically involves multi-step organic reactions. A general synthetic route may include:

-

Formation of the indoline moiety: This step involves cyclization reactions starting from aniline derivatives.

-

Coupling with furan derivatives: The furan ring is introduced via nucleophilic substitution or coupling reactions.

-

Amidation: The benzamide group is attached using coupling reagents like carbodiimides (e.g., DCC or EDC) in the presence of catalysts.

Reaction conditions such as temperature, solvent choice (e.g., dichloromethane or DMF), and pH are optimized to maximize yield and purity.

Analytical Characterization

The compound's structure is confirmed using advanced spectroscopic techniques:

-

NMR Spectroscopy (1H and 13C): To identify proton and carbon environments.

-

Mass Spectrometry (MS): For molecular weight confirmation.

-

Infrared Spectroscopy (IR): To detect functional groups like amides and methoxy groups.

These methods ensure structural accuracy and assess purity levels.

Chemical Reactivity

The compound's reactivity is influenced by its functional groups:

-

Furan Ring: Susceptible to electrophilic substitution reactions due to its electron-rich nature.

-

Amide Group: Stable under neutral conditions but reactive under acidic or basic hydrolysis.

-

Methoxy Groups: Can undergo demethylation under oxidative conditions.

These properties make the compound versatile for derivatization and further chemical modifications.

Applications in Research

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4-dimethoxybenzamide has potential applications in:

-

Drug Development: As a lead compound for designing new therapeutic agents targeting bacterial or cancer cells.

-

Chemical Biology: To study interactions with enzymes or receptors due to its diverse functional groups.

-

Organic Synthesis: As a precursor for synthesizing structurally related compounds with enhanced activity.

Limitations and Future Directions

Despite its promising structure, challenges include:

-

Limited availability of detailed pharmacokinetic data (e.g., absorption, distribution, metabolism).

-

Lack of comprehensive toxicity studies to evaluate safety profiles.

Future research should focus on:

-

High-throughput screening for biological activities.

-

Computational modeling to predict binding affinities with biological targets.

-

Synthesis of derivatives to improve solubility, stability, or activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume